Praeroside III
Description
Praeroside III is an angular-type pyranocoumarin glycoside isolated from the roots of Peucedanum praeruptorum Dunn (Bai-Hua Qian-Hu), a plant used in traditional Chinese medicine for respiratory disorders . It belongs to a series of structurally related compounds, including Praerosides I, II, IV, and V, which are distinguished by variations in glycosylation patterns, ester substituents, and stereochemistry .
Its molecular formula is inferred to be similar to Praeroside II (C₂₀H₂₄O₁₀), but with distinct stereochemical or substituent differences .
Properties
Molecular Formula |
C20H24O10 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(9S,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one |
InChI |
InChI=1S/C20H24O10/c1-20(2)18(29-19-16(26)15(25)13(23)10(7-21)27-19)14(24)12-9(30-20)5-3-8-4-6-11(22)28-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18+,19+/m1/s1 |
InChI Key |
QAUDHOGPLBDVAX-KTZZUYPUSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Praeroside III involves the extraction of the compound from the root of Peucedanum praeruptorum Dunn. The extraction process typically uses solvents such as n-butanol to isolate the compound from the plant material . The isolated compound is then purified using chromatographic techniques.
Industrial Production Methods
Large-scale extraction would involve the use of industrial-grade solvents and large-scale chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Praeroside III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out to modify the compound for specific research applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Scientific Research Applications
Praeroside III has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Praeroside III involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Structural Similarities and Differences
Praeroside III shares a common angular pyranocoumarin core with other Praerosides but differs in glycosylation and acylation sites:
Key Observations :
- Glycosylation : this compound and II both feature a glucose moiety at the 3'-position, but their acyl groups (e.g., angeloyl, acetyl) differ, impacting solubility and bioactivity .
- Stereochemistry : The configuration of the khellactone core (e.g., cis/trans dihydropyran) varies among Praerosides, influencing optical rotation and receptor binding .
Pharmacological Activities
Anti-Obesity Potential
In a study using 3T3-L1 adipocytes, this compound and II were compared with dihydrosamidin:
- Praeroside II increased triglyceride (TG) content, suggesting a role in lipid accumulation .
- Dihydrosamidin (structurally similar but with 6-O-isovaleryl and 4'-O-acetyl groups) significantly reduced TG levels, highlighting the importance of acyl group positioning for anti-obesity effects .
Antioxidant Activity
- In Peucedanum japonicum, this compound exhibited weaker 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging compared to flavonoids like rutin, indicating that glycosylation may reduce antioxidant efficacy .
Anti-Inflammatory Effects
- Praeroside compounds broadly demonstrate anti-inflammatory properties. For example, Praeroside (unspecified) from P. praeruptorum inhibits inflammatory mediators in vitro, though structure-activity relationships remain unclear .
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